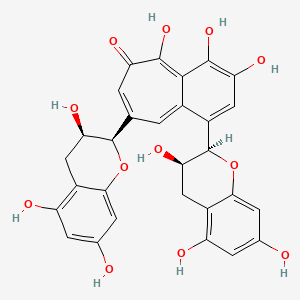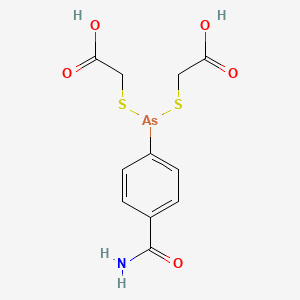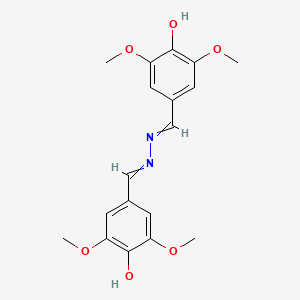
丁香醛腙
描述
Syringaldazine (4-Hydroxy-3, 5-dimethoxybenzaldehyde azine) is a nonautooxidizable laccase-specific compound. It acts as a substrate for laccase and peroxidase in the presence of hydrogen peroxide (H2O2). Syringaldazine also acts as an electron donor in the prostaglandin H synthase (PGHS) reaction .
Synthesis Analysis
Syringaldazine is used as a substrate to measure the enzymatic activity of recombinant laccase . It has been used in the development of biosensors as a medical diagnostic tool, biofuel cells, and in bioremediation purpose to remove herbicides, pesticides, and some toxic chemicals from the soil .Molecular Structure Analysis
The linear formula of Syringaldazine is [HOC6H2(OCH3)2CH=N-]2. It has a molecular weight of 360.36 .Chemical Reactions Analysis
Syringaldazine has been used as a substrate for laccase and peroxidase in the presence of hydrogen peroxide (H2O2) . It also acts as an electron donor in the prostaglandin H synthase (PGHS) reaction .Physical And Chemical Properties Analysis
Syringaldazine is a powder or crystal form with a melting point of 209-210 °C (lit.). It is soluble in DMF: 5%, clear to hazy. It should be stored at a temperature of 2-8°C .科学研究应用
医药和生物活性
丁香醛腙具有良好的生物活性,因此在医药中得到应用 . 它是一种很有前景的芳香醛,其应用潜力超越了食品和化妆品行业 .
食品和化妆品
丁香醛腙由于其生物活性而被用于食品和化妆品行业 . 它在这些行业的天然存在和合成使它成为一种有价值的化合物 .
纺织品、纸浆和造纸行业
丁香醛腙被用于纺织品、纸浆和造纸行业 . 其独特的性质使它成为这些行业中一种有价值的成分 .
生物防治应用
丁香醛腙被用于生物防治应用 . 其生物活性使其成为控制生物过程的有用工具 .
氯含量测量
丁香醛腙已被用作显色试剂来测量水样中“游离”氯的含量 . 它与氯以1:1的摩尔比反应,使其成为水处理过程中有用的工具 .
植物木质化
丁香醛腙过氧化物酶通过增强小麦在热和干旱胁迫下的多胺分解代谢来促进木质化 . 这一过程导致在胁迫条件下细胞壁刚度更高 .
环境污染物解毒
由于其极大的多功能性和广泛的底物特异性,漆酶(可从丁香醛腙中生产)可用于环境污染物的解毒 .
抗菌防御成分
作用机制
Target of Action
Syringaldazine primarily targets laccase and peroxidase enzymes . These enzymes are secreted by various microorganisms, especially fungi and bacteria, and play a crucial role in the degradation of lignocellulose, a complex network of plant biomass components .
Mode of Action
Syringaldazine acts as a substrate for laccase and peroxidase enzymes . It is a dimer of two molecules of 2,6-dimethoxyphenol linked by an azide bridge . When treated with laccase enzyme, syringaldazine undergoes a color change from yellow to deep purple . This color change is due to the two-fold phenol dehydrogenation of syringaldazine and intramolecular pairing of the free radicals .
Biochemical Pathways
Syringaldazine is involved in the lignin degradation pathway . Lignin is a polyphenolic biopolymer found in plant cell walls and is the most abundant biopolymer on earth’s surface . The degradation of lignin by laccase and peroxidase enzymes, facilitated by syringaldazine, is a key step in the conversion of lignocellulose to biofuels .
Pharmacokinetics
It’s known that syringaldazine can be diluted in ethanol or a mixture of alcohols or dimethyl sulfoxide .
Result of Action
The action of syringaldazine results in the degradation of lignin, thereby facilitating the conversion of lignocellulose to biofuels . This is a significant step towards the development of sustainable and environment-friendly methods for biofuel production .
Action Environment
The efficacy and stability of syringaldazine’s action can be influenced by various environmental factors. For instance, the enzyme activity can be affected by factors such as carbon nitrogen ratio, total dissolved oxygen levels, presence of organic salts, optimal growth duration, light intensity, pH levels, and revolutions per minute (Rpm)
安全和危害
未来方向
The effect of proper enzyme orientation at the electrode surface was explored for two multicopper oxygen reducing enzymes: Bilirubin Oxidase (BOx) and Laccase (Lac). Simultaneous utilization of “tethering” agent (1-pyrenebutanoic acid, succinimidyl ester; PBSE), for stable enzyme immobilization, and syringaldazine (Syr), for enzyme orientation, of both Lac and BOx led to a notable enhancement of the electrodes performance . This suggests that Syringaldazine could have potential applications in the development of more efficient biofuel cells and biosensors.
生化分析
Biochemical Properties
Syringaldazine is known to interact with laccase, a multicopper oxidase enzyme . The optimal pH and temperature for syringaldazine oxidation by laccase were found to be 7.0 and 75 °C, respectively . The enzyme activity was significantly enhanced by Cu 2+ and Mg 2+ but inhibited by Zn 2+ and Fe 2+ .
Cellular Effects
In the context of cellular effects, syringaldazine is known to be involved in the process of lignification, which is the formation of lignin in plant cell walls . Lignin provides structural strength to plant cells and is closely associated with other plant polysaccharides in the cell wall .
Molecular Mechanism
The molecular mechanism of syringaldazine involves its oxidation by laccase. This reaction is part of the larger process of lignin degradation, where laccase catalyzes the oxidation of a wide range of aromatic compounds . The oxidation of syringaldazine by laccase is a key step in this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of syringaldazine can change over time. For instance, the syringaldazine test is an easy and simple method for determining the lignin-modifying enzymes secreted by a test fungus .
Metabolic Pathways
Syringaldazine is involved in the metabolic pathway of lignin degradation. In this pathway, laccase plays a crucial role by catalyzing the oxidation of syringaldazine . This process is part of the larger metabolic network involved in the breakdown and utilization of lignin .
Subcellular Localization
It is known that the oxidation of syringaldazine by laccase, a process central to lignin degradation, occurs in the cell wall . This suggests that syringaldazine may be localized to the cell wall, where lignin synthesis and degradation occur.
属性
| { "Design of the Synthesis Pathway": "Syringaldazine can be synthesized by coupling syringaldehyde with 4-aminophenol in the presence of a catalyst.", "Starting Materials": [ "Syringaldehyde", "4-aminophenol", "Catalyst (e.g. CuCl2)" ], "Reaction": [ "Mix syringaldehyde and 4-aminophenol in a solvent (e.g. ethanol)", "Add a catalyst (e.g. CuCl2) to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with a solvent (e.g. water or ethanol)", "Dry the product" ] } | |
CAS 编号 |
14414-32-5 |
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
4-[(Z)-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3/b19-9-,20-10- |
InChI 键 |
YARKTHNUMGKMGS-QJUDHZBZSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)/C=N\N=C/C2=CC(=C(C(=C2)OC)O)OC |
SMILES |
COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC |
外观 |
Solid powder |
其他 CAS 编号 |
14414-32-5 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Syringaldazine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



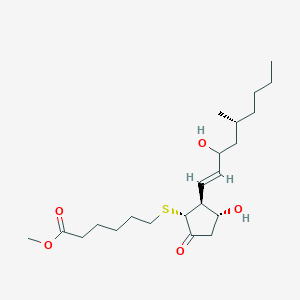
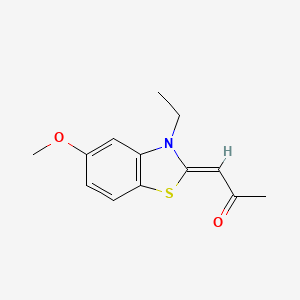
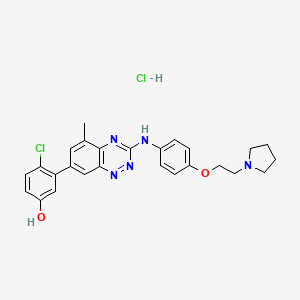
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate](/img/structure/B1682778.png)
![2-Chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide](/img/structure/B1682779.png)
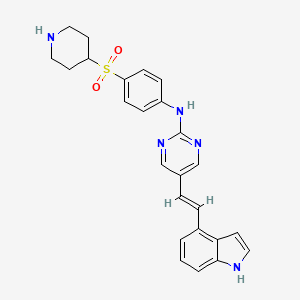
![(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B1682783.png)
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)

